3',4',7,8-Tetrahydroxyflavanone

Overview

Description

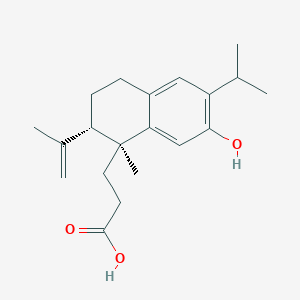

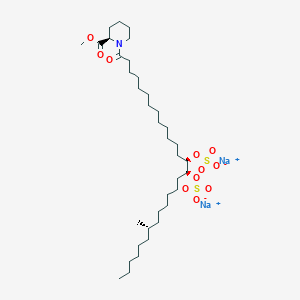

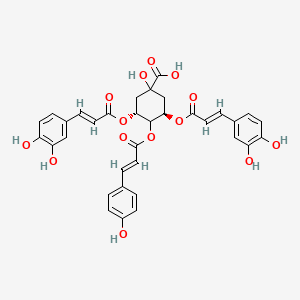

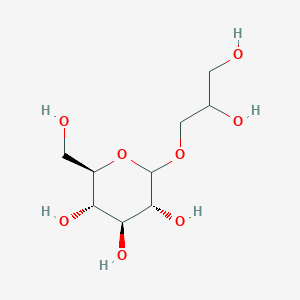

3’,4’,7,8-Tetrahydroxyflavanone is a flavonoid that can be extracted from Acacia confusa . It is a natural compound that can be isolated from various plants . The molecular weight is 288.25 and the formula is C15H12O6 .

Synthesis Analysis

The synthesis of 4’,5,6,7- and 4’,5,7,8-Tetrahydroxyflavanone has been achieved by the isomerization of 2’,3’,4,4’,6’ -pentahydroxychalcone .Molecular Structure Analysis

The molecular structure of 3’,4’,7,8-Tetrahydroxyflavanone is represented by the formula C15H12O6 . The average mass is 274.269 Da and the monoisotopic mass is 274.084137 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 3’,4’,7,8-Tetrahydroxyflavanone include a molecular weight of 288.25, a formula of C15H12O6, and an appearance as a solid, white to off-white substance . The ACD/LogD (pH 7.4) is 1.11, the ACD/BCF (pH 7.4) is 4.07, and the ACD/KOC (pH 7.4) is 94.68 .Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis and Comparison : 3',4',7,8-Tetrahydroxyflavanone (II and III) have been synthesized, leading to corrections in the structures of carthamidin and isocarthamidin through comparison with these synthetic flavanones (ObaraHeitaro, Onodera Jun-ichi, & Yamamoto Fumitada, 1973).

Biological Activity

Allelopathic Effects : Isoflavanones from Desmodium uncinatum, including a compound structurally similar to 3',4',7,8-Tetrahydroxyflavanone, have shown potential allelopathic effects, such as inducing germination of Striga hermonthica seeds and inhibiting radical growth, suggesting a mechanism for preventing parasitism (M. K. Tsanuo et al., 2003).

Interaction with Human Serum Albumin : The binding mechanism of 3',4',7,8-Tetrahydroxyflavanone to human serum albumin (HSA) has been explored, revealing insights into its pharmacology, including binding affinities and the role of hydroxyl groups (Ji Ma, Li-yun Wang, & M. Xie, 2012).

Antibacterial Activity : Studies on flavanones, including tetrahydroxyflavanones, have shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential in phytotherapeutic strategies against MRSA infections (H. Tsuchiya et al., 1997).

Chemical Properties and Synthesis

- Isolation and Characterization : Research on the isolation and characterization of various flavanones, including 3',4',7,8-Tetrahydroxyflavanone and its derivatives, has expanded knowledge of their chemical properties and potential applications (B. T. Ngadjui et al., 1999).

Potential Therapeutic Applications

- Hypoglycemic Properties : A study on Andromachia igniaria revealed the isolation of flavonoids, including a derivative of 3',4',7,8-Tetrahydroxyflavanone, with significant inhibitory effects on α-amylase and α-glucosidase, highlighting their potential in controlling postprandial hypoglycemia (M. B. V. Saltos et al., 2015).

Biochemical Analysis

- Flavonoid Biosynthesis : Research on flavonoid biosynthesis in plants like Medicago sativa has included the study of genes involved in the synthesis of flavanones such as 3',4',7,8-Tetrahydroxyflavanone, providing insights into the role of these compounds in plant biology (B. Charrier et al., 1995).

Safety And Hazards

The safety data sheet for 4’,5,7,8-Tetrahydroxyflavanone suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If it comes into contact with skin, contaminated clothing should be removed immediately and the area should be washed with soap and plenty of water .

properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-9-3-1-7(5-12(9)19)13-6-11(18)8-2-4-10(17)14(20)15(8)21-13/h1-5,13,16-17,19-20H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVNWCMRCGXRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2O)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4',7,8-Tetrahydroxyflavanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Naphtho[1,2-b]pyran-5,6-dione, 3,4-dihydro-2-phenyl-](/img/structure/B1254065.png)